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molecular formula C10H8FNO3 B8768368 2-(4-Cyano-2-fluoro-5-methoxyphenyl)acetic acid

2-(4-Cyano-2-fluoro-5-methoxyphenyl)acetic acid

Cat. No. B8768368
M. Wt: 209.17 g/mol
InChI Key: OTPIEKPODLKZDW-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

(3-Bromo-4-cyanophenyl)acetic acid was prepared in a similar fashion to the previously described synthesis of (4-cyano-2-fluoro-5-methoxyphenyl)acetic acid starting from di-tert-butyl malonate and 3-bromo-4-fluorobenzonitrile. LC-MS (IE, m/z): 239, 241 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8](OC)=[CH:7][C:6]([CH2:11][C:12]([OH:14])=[O:13])=[C:5](F)[CH:4]=1)#[N:2].C(OC(C)(C)C)(=O)CC(OC(C)(C)C)=O.[Br:31]C1C=C(C=CC=1F)C#N>>[Br:31][C:8]1[CH:7]=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:4][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1OC)CC(=O)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1C#N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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